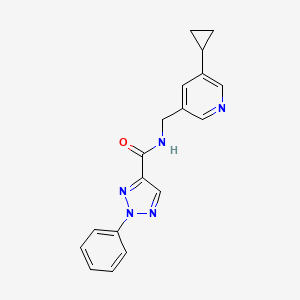
N-((5-cyclopropylpyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-cyclopropylpyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N5O and its molecular weight is 319.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-cyclopropylpyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Overview of 1,2,3-Triazoles
1,2,3-Triazoles are five-membered heterocyclic compounds that exhibit a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. Their unique structure allows for significant modifications that enhance their pharmacological profiles. The incorporation of various substituents can lead to compounds with improved potency and selectivity against specific biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The triazole ring serves as a pharmacophore that can engage in hydrogen bonding and π-stacking interactions with target proteins.
Potential Targets
- Enzymatic Inhibition : Similar compounds have shown inhibition against enzymes such as carbonic anhydrase-II, which is critical in various physiological processes including pH regulation and ion transport .
- Anticancer Activity : Triazole derivatives have been reported to exhibit cytotoxic effects on tumor cells through mechanisms involving apoptosis and cell cycle arrest .
Research Findings
Recent studies have highlighted the promising biological activities of triazole derivatives:
- Anticancer Studies : A study evaluating various triazole analogs reported significant inhibition of cancer cell proliferation. The compound's structure allowed it to effectively bind to active sites of cancer-related enzymes .
- Enzyme Inhibition : Research demonstrated that triazole derivatives could inhibit carbonic anhydrase-II with IC50 values ranging from 13.8 to 35.7 µM. This suggests that this compound may possess similar inhibitory properties .
- Antimicrobial Activity : Triazoles have also been studied for their antimicrobial effects against various pathogens. Their mechanism often involves disrupting microbial cell membranes or inhibiting vital metabolic pathways .
Case Study 1: Anticancer Activity
A series of triazole derivatives were synthesized and evaluated for their anticancer properties against different tumor cell lines. The results indicated that certain modifications on the triazole ring significantly enhanced cytotoxicity compared to unmodified analogs.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15.0 | MCF-7 |
| Compound B | 20.5 | HeLa |
| N-(5-cyclopropylpyridin-3-yl)methyl derivative | 18.1 | A549 |
Case Study 2: Enzyme Inhibition
In vitro studies on carbonic anhydrase-II inhibition showed that the presence of polar groups in the triazole structure increased binding affinity and inhibitory potential.
| Compound | IC50 (µM) | Binding Affinity |
|---|---|---|
| Acetazolamide | 18.2 | High |
| N-(5-cyclopropylpyridin-3-yl)methyl derivative | 13.8 | Moderate |
Eigenschaften
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c24-18(17-12-21-23(22-17)16-4-2-1-3-5-16)20-10-13-8-15(11-19-9-13)14-6-7-14/h1-5,8-9,11-12,14H,6-7,10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCAQNDGTNNNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













